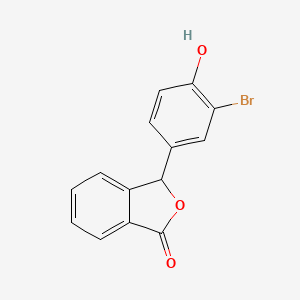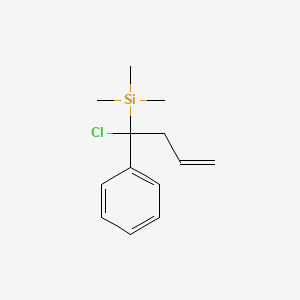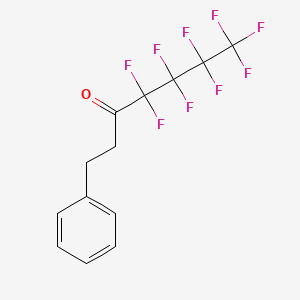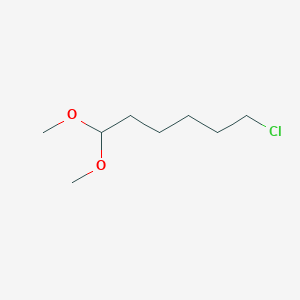
3-(3-Bromo-4-hydroxyphenyl)-2-benzofuran-1(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Bromo-4-hydroxyphenyl)-2-benzofuran-1(3H)-one is a chemical compound that belongs to the class of benzofuran derivatives. This compound is characterized by the presence of a bromine atom and a hydroxyl group attached to a phenyl ring, which is further fused to a benzofuran moiety. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromo-4-hydroxyphenyl)-2-benzofuran-1(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-bromo-4-hydroxybenzaldehyde and 2-hydroxybenzofuran.
Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as an acid or base, to form the desired benzofuran derivative.
Purification: The crude product is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial methods include:
Batch Reactors: The reactants are mixed in a batch reactor, and the reaction is allowed to proceed under controlled temperature and pressure conditions.
Continuous Flow Reactors: The reactants are continuously fed into a flow reactor, where the reaction takes place, and the product is continuously removed.
化学反应分析
Types of Reactions
3-(3-Bromo-4-hydroxyphenyl)-2-benzofuran-1(3H)-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups, such as amino or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of 3-(3-Bromo-4-oxophenyl)-2-benzofuran-1(3H)-one.
Reduction: Formation of 3-(4-Hydroxyphenyl)-2-benzofuran-1(3H)-one.
Substitution: Formation of 3-(3-Amino-4-hydroxyphenyl)-2-benzofuran-1(3H)-one.
科学研究应用
3-(3-Bromo-4-hydroxyphenyl)-2-benzofuran-1(3H)-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-(3-Bromo-4-hydroxyphenyl)-2-benzofuran-1(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
相似化合物的比较
Similar Compounds
3-Bromo-4-hydroxybenzaldehyde: A precursor in the synthesis of 3-(3-Bromo-4-hydroxyphenyl)-2-benzofuran-1(3H)-one.
3-Bromo-4-methoxybenzaldehyde: A structurally similar compound with a methoxy group instead of a hydroxyl group.
3-Bromo-4-hydroxybenzoic acid: Another compound with a similar bromine and hydroxyl substitution pattern.
Uniqueness
This compound is unique due to its benzofuran moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and mechanisms of action.
属性
| 90278-66-3 | |
分子式 |
C14H9BrO3 |
分子量 |
305.12 g/mol |
IUPAC 名称 |
3-(3-bromo-4-hydroxyphenyl)-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C14H9BrO3/c15-11-7-8(5-6-12(11)16)13-9-3-1-2-4-10(9)14(17)18-13/h1-7,13,16H |
InChI 键 |
LPBBTYRMCXSOAS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(OC2=O)C3=CC(=C(C=C3)O)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-(Trifluoromethyl)bicyclo[2.2.2]oct-2-ene](/img/structure/B14364945.png)
![N-{4-[3-(Methanesulfonyl)propoxy]phenyl}acetamide](/img/structure/B14364951.png)


![2-[(2-Aminophenyl)sulfanyl]cyclohexanol](/img/structure/B14364990.png)
